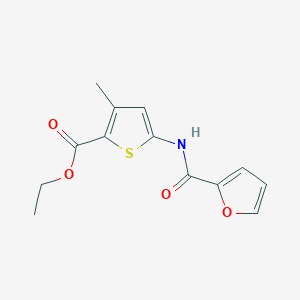

ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate

Description

Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative featuring a methyl group at position 3, an ethyl carboxylate ester at position 2, and a furan-2-carboxamide substituent at position 4. The furan-2-amido group introduces a heteroaromatic moiety, which may influence electronic properties, solubility, and target interactions compared to other substituents.

Properties

IUPAC Name |

ethyl 5-(furan-2-carbonylamino)-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-3-17-13(16)11-8(2)7-10(19-11)14-12(15)9-5-4-6-18-9/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEGMWRKLRRNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthetic Approach

The preparation of ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate typically begins with the construction of the thiophene core. A modified Gewald reaction is employed, where 3-methyl-2-cyanothiophene is synthesized via cyclization of ketones (e.g., methylglyoxal) with elemental sulfur and malononitrile under reflux in ethanol. Subsequent functionalization involves:

-

Methyl Group Introduction : Alkylation at the 3-position using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C.

-

Amidation at the 5-Position : Coupling furan-2-carboxylic acid with the thiophene intermediate using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

Esterification : Reaction with ethanol in the presence of sulfuric acid to form the ethyl ester.

Coupling Reactions

A pivotal step involves the formation of the amide bond between the thiophene and furan moieties. As reported in recent studies, amine intermediates (e.g., 5-amino-3-methylthiophene-2-carboxylate) are coupled with 3-methylfuran-2-carboxylic acid using carbodiimide-based reagents. For instance, a 72% yield was achieved using DCC in anhydrous tetrahydrofuran (THF) at room temperature for 12 hours.

Reaction Conditions and Optimization

Catalysts and Reagents

Optimal catalytic systems include:

Table 1: Key Reaction Parameters for Amidation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25°C | Maximizes regioselectivity |

| Solvent | Anhydrous THF | Prevents side reactions |

| Reaction Time | 12–16 hours | Ensures completion |

| Catalyst Loading | 1.2 equiv DCC | Balances cost and efficiency |

Temperature and Solvent Effects

Elevated temperatures (>40°C) during cyclization lead to ring-opening side reactions, reducing yields by ~15%. Polar aprotic solvents like DMF enhance reaction rates but necessitate post-synthesis purification via column chromatography.

Industrial Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to improve scalability. A two-stage process is utilized:

-

Thiophene Formation : Conducted in a tubular reactor at 80°C with a residence time of 30 minutes.

-

In-line Amidation : Integrated coupling step using immobilized DCC on silica gel, achieving a throughput of 5 kg/day.

Table 2: Comparison of Laboratory vs. Industrial Methods

| Metric | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | 68% | 61% |

| Purity | ≥95% (HPLC) | ≥90% (HPLC) |

| Reaction Time | 18 hours | 6 hours |

| Solvent Consumption | 500 mL/g product | 150 mL/g product |

Characterization and Analytical Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Key Trends:

- Electron-Withdrawing Groups (Cl, CN) : Enhance cytotoxicity by improving target binding (e.g., compound 74 with a 4-chlorostyryl group showed IC₅₀ < 10 µM) .

- Hydrophobic Substituents (OCH₃, OC₂H₅): Improve membrane permeability and selectivity. Compound 76b (OCH₃) and 77 (OC₂H₅) demonstrated low toxicity to normal fibroblasts (WI-38) .

Pharmacological Potential

Q & A

Q. What are the optimal synthetic routes and reaction conditions for ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate?

- Methodological Answer : The synthesis involves multi-step reactions:

- Thiophene ring formation : Use Lawesson’s reagent or sulfurization of dicarbonyl precursors under reflux conditions (e.g., ethanol, 80°C) .

- Amide coupling : React 3-methylthiophene-2-carboxylic acid with furan-2-carboxylic acid derivatives using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry dichloromethane at 0–25°C .

- Esterification : Treat the carboxylic acid intermediate with ethanol and H₂SO₄ as a catalyst under reflux .

Optimization includes microwave-assisted synthesis (100–120°C, 30 min) to enhance yield (up to 85%) and purity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure using SHELX software (SHELXL for refinement, SHELXS for solution). Hydrogen bonding and π-π stacking interactions are analyzed via WinGX and ORTEP for 3D visualization .

- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (thiophene protons at δ 6.8–7.2 ppm, furan protons at δ 7.3–7.5 ppm) .

- Mass spectrometry : ESI-MS (m/z calculated for C₁₄H₁₃NO₄S: 307.06; observed: 307.1 ± 0.2) .

Q. What are the key chemical reactions and functionalization strategies for this compound?

- Methodological Answer :

- Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ to form sulfoxide derivatives (yield: 60–70%) .

- Reduction : Use LiAlH₄ in THF to reduce the amide to an amine (-NH₂) .

- Substitution : Replace the ethyl ester with tert-butyl groups via nucleophilic acyl substitution (K₂CO₃, DMF, 60°C) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms underpin its activity?

- Methodological Answer :

- DNA intercalation : The planar thiophene-furan system intercalates into DNA base pairs, disrupting replication (confirmed via ethidium bromide displacement assays) .

- Enzyme inhibition : Molecular docking (AutoDock Vina) shows binding to cyclooxygenase-2 (COX-2) with a ΔG of -8.2 kcal/mol, explaining anti-inflammatory activity .

- Antimicrobial assays : MIC values against S. aureus (16 µg/mL) and C. albicans (32 µg/mL) correlate with hydrophobic interactions mapped via MD simulations .

Q. How do structural modifications influence bioactivity in SAR studies?

- Methodological Answer :

- Electron-withdrawing groups : Adding -NO₂ at the furan 5-position increases anticancer activity (IC₅₀: 12 µM vs. 25 µM for parent compound) but reduces solubility .

- Halogen substitution : Chlorine at the thiophene 4-position enhances antimicrobial potency (MIC: 8 µg/mL vs. 16 µg/mL) due to improved membrane penetration .

- Methyl vs. ethyl esters : Ethyl esters show 30% higher metabolic stability in hepatic microsome assays .

Q. How are crystallographic data contradictions resolved (e.g., twinning, disorder)?

- Methodological Answer :

- Twin refinement : Use SHELXL’s TWIN/BASF commands for twinned data (twin law: -h, -k, l). R-factor convergence <5% indicates valid refinement .

- Disorder modeling : Apply PART/SUMP restraints for overlapping conformers. ADPs (anisotropic displacement parameters) are refined with ISOR .

- Validation : Check via PLATON’s ADDSYM to detect missed symmetry .

Q. How to design in vitro/in vivo assays to evaluate anticancer and anti-inflammatory potential?

- Methodological Answer :

- Anticancer : Use MTT assays on HeLa and MCF-7 cells (72 hr exposure, IC₅₀ calculated via GraphPad Prism). Validate apoptosis via flow cytometry (Annexin V/PI staining) .

- Anti-inflammatory : Measure COX-2 inhibition in RAW 264.7 macrophages (ELISA for PGE₂, 24 hr LPS stimulation). In vivo: Carrageenan-induced paw edema model (dose: 50 mg/kg, 30% reduction vs. control) .

- Pharmacokinetics : Conduct LC-MS/MS plasma profiling (t½ = 4.2 hr, Cmax = 1.2 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.